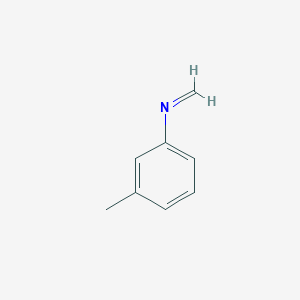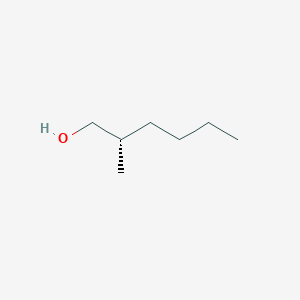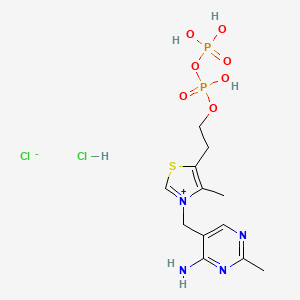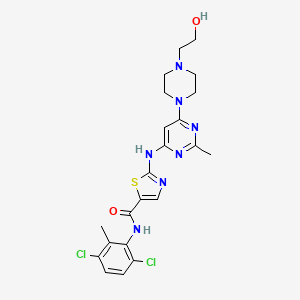
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is distinguished by its unique trifluoromethyl group, which can significantly influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the benzodiazepine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoromethyl group can enhance its binding affinity and selectivity, leading to more potent effects. The compound may modulate the activity of GABA receptors, leading to anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
The presence of the trifluoromethyl group in 2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)- distinguishes it from other benzodiazepines, potentially offering unique pharmacological properties and therapeutic benefits.
Properties
CAS No. |
36985-47-4 |
|---|---|
Molecular Formula |
C18H16F3N3O |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-(dimethylamino)-1-phenyl-8-(trifluoromethyl)-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C18H16F3N3O/c1-23(2)16-11-17(25)24(13-6-4-3-5-7-13)15-10-12(18(19,20)21)8-9-14(15)22-16/h3-10H,11H2,1-2H3 |
InChI Key |
JPKQTZQKHUBTAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(C=C(C=C2)C(F)(F)F)N(C(=O)C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


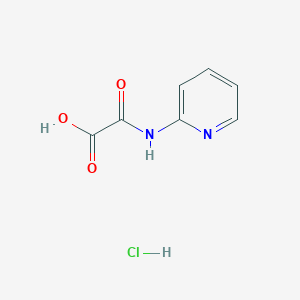
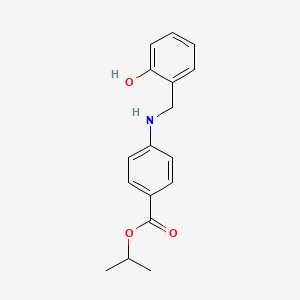

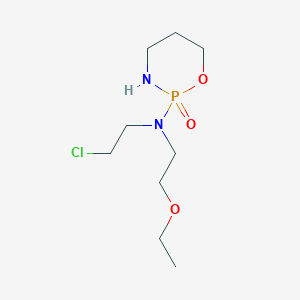
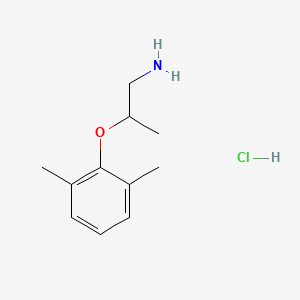

![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
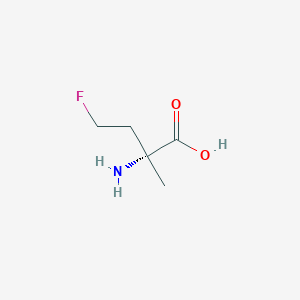
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
